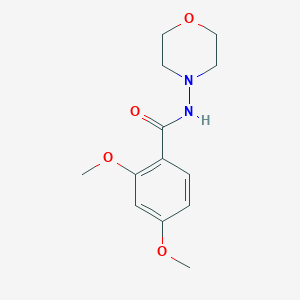
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide, also known as CX-717, is a novel cognitive enhancer that has gained attention due to its potential to improve memory and cognitive function. This compound belongs to the class of ampakines, which are positive allosteric modulators of AMPA receptors in the brain.
作用机制
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide works by modulating the activity of AMPA receptors in the brain. AMPA receptors are responsible for the fast excitatory neurotransmission in the brain and are involved in learning and memory processes. 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide enhances the activity of these receptors, leading to increased synaptic plasticity and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its cognitive-enhancing effects, 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been shown to have other biochemical and physiological effects. It has been found to increase the release of acetylcholine in the brain, which is a neurotransmitter involved in learning and memory. 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide also increases the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons.
实验室实验的优点和局限性
One advantage of using 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide in lab experiments is its specificity for AMPA receptors, which allows for targeted modulation of these receptors. However, one limitation is that 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has a short half-life in the body, which may limit its effectiveness in long-term studies.
未来方向
There are several potential future directions for research on 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide. One area of interest is its potential use in the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. Another area of research is the development of more potent and selective ampakines that can enhance cognitive function with fewer side effects. Finally, there is interest in exploring the use of 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide in combination with other cognitive enhancers to achieve synergistic effects.
合成方法
The synthesis of 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide involves the reaction of 4-methyl-3-nitrobenzoyl chloride with cyclopentylamine in the presence of a base. The resulting intermediate is then coupled with 3-bromopropionyl chloride to form the final product. This method was first described in a patent by Cortex Pharmaceuticals in 2003.
科学研究应用
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been extensively studied for its potential to improve cognitive function in both animals and humans. In animal studies, 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been shown to enhance learning and memory in rats and monkeys. In human studies, 3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide has been found to improve working memory, attention, and executive function in healthy volunteers and individuals with schizophrenia.
属性
IUPAC Name |
3-cyclopentyl-N-(4-methyl-3-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-6-8-13(10-14(11)17(19)20)16-15(18)9-7-12-4-2-3-5-12/h6,8,10,12H,2-5,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNSNMUZCAFQFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

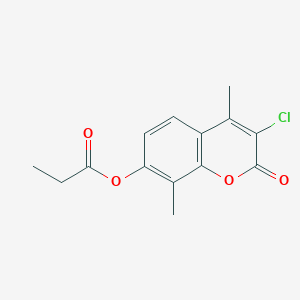
![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)
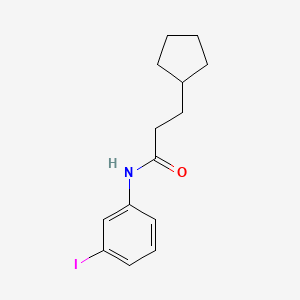
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)
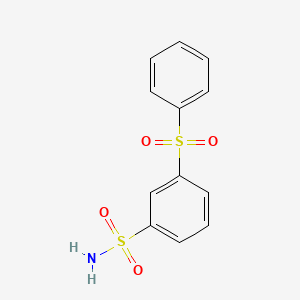
![N'-[4-(dimethylamino)benzylidene]tricyclo[4.3.1.1~3,8~]undecane-1-carbohydrazide](/img/structure/B5842605.png)
![N-[2-(4-fluorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5842606.png)
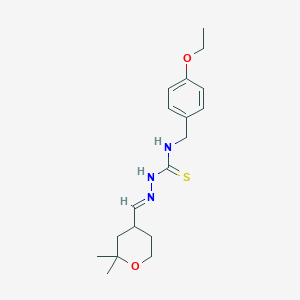
![2-(4-biphenylyl)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5842614.png)
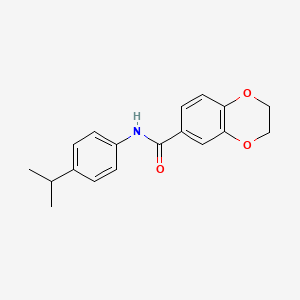
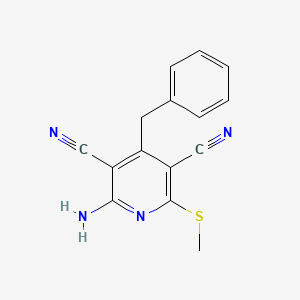
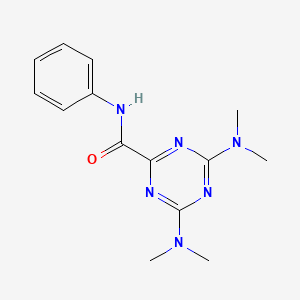
![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5842646.png)
